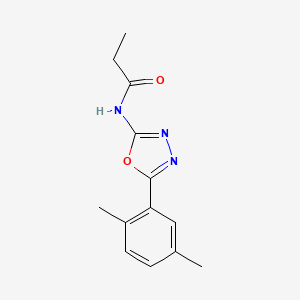
1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O and its molecular weight is 398.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis Processes
One research area focuses on the development of enantioselective processes for preparing compounds with potential pharmaceutical applications. For instance, a study describes the selection of an enantioselective process for preparing a CGRP receptor inhibitor, highlighting the development of a convergent, stereoselective, and economical synthesis on a multikilogram scale. This process addresses the assembly of complex drug substances, demonstrating the chemical versatility and application of such compounds in medicinal chemistry (Cann et al., 2012).
Insecticidal Applications
Research into pyridine derivatives showcases their potential in developing insecticides. A study on the synthesis and toxicity of various pyridine derivatives against the cowpea aphid demonstrates the broader application of these compounds beyond human medicine, indicating their effectiveness as insecticidal agents (Bakhite et al., 2014).
Anticonvulsant Activity
Another application is found in the synthesis and evaluation of compounds for anticonvulsant activity. For example, analogs based on 2-piperidinecarboxylic acid have been synthesized and tested for their efficacy in models of seizures, illustrating the compound's potential role in the development of new anticonvulsant medications (Ho et al., 2001).
Cannabinoid Receptor Antagonism
Compounds structurally related to "1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide" have been studied for their interaction with the CB1 cannabinoid receptor. These studies contribute to understanding how specific antagonists interact with the CB1 receptor, potentially leading to the development of new therapeutic agents for conditions related to cannabinoid system dysregulation (Shim et al., 2002).
Antimicrobial and Anticancer Activity
The synthesis and biological evaluation of new compounds for antimicrobial and anticancer activity is a significant area of research. This includes studies on the cytotoxic activity of various derivatives, offering insights into the development of new treatments for infectious diseases and cancer (Bu et al., 2001).
Propiedades
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-16-4-5-23-22(13-16)24(20(14-26)15-27-23)29-8-6-19(7-9-29)25(30)28-21-11-17(2)10-18(3)12-21/h4-5,10-13,15,19H,6-9H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZSHBCDQLFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)

![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)


![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)


![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)

